molecular formula C17H24N2O4 B057388 S-1-Cbz-3-Boc-aminopyrrolidine CAS No. 122536-74-7

S-1-Cbz-3-Boc-aminopyrrolidine

Cat. No. B057388
CAS RN: 122536-74-7
M. Wt: 320.4 g/mol
InChI Key: VCCUTXNUDLVCTI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-1-Cbz-3-Boc-aminopyrrolidine, also known as S1CBZ-3BOC-AP, is an aminopyrrolidine derivative that has been widely studied for its potential applications in various areas of scientific research. The compound is a cyclic amine with an aryl group attached to the nitrogen atom. It is a highly versatile molecule that can be used in a variety of reactions and has been found to have a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Protection of Amine in Solid Phase Synthesis of Peptides

This compound is specifically used to protect amine in the solid phase synthesis of peptides . The protection of amines is a critical step in peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence is formed.

Organic Synthesis

“S-1-Cbz-3-Boc-aminopyrrolidine” serves as an important raw material and intermediate in organic synthesis . It can be used in the synthesis of a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

In the field of agrochemicals, “S-1-Cbz-3-Boc-aminopyrrolidine” is used as a raw material and intermediate . It can contribute to the synthesis of pesticides, herbicides, and other agrochemical products.

Dyestuff Fields

“S-1-Cbz-3-Boc-aminopyrrolidine” is also used in the dyestuff industry . It can be used in the synthesis of

properties

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUTXNUDLVCTI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561639
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1-Cbz-3-Boc-aminopyrrolidine

CAS RN

122536-74-7
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-(tert-butoxycarbonylamino)pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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